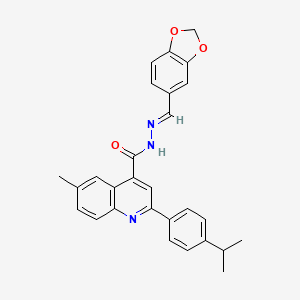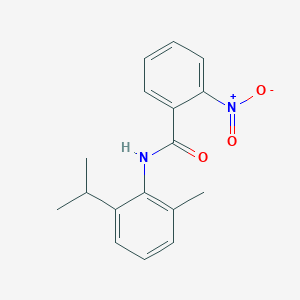
N-(2-isopropyl-6-methylphenyl)-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-isopropyl-6-methylphenyl)-2-nitrobenzamide, also known as INB-16, is a synthetic compound that has gained significant attention in the field of cancer research. It is a small molecule inhibitor that targets a specific protein called BCL-2, which is known to play a critical role in cancer cell survival.
Wirkmechanismus
The mechanism of action of N-(2-isopropyl-6-methylphenyl)-2-nitrobenzamide involves its ability to inhibit the BCL-2 protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many cancer cells, allowing them to evade apoptosis and continue to proliferate. By inhibiting BCL-2, N-(2-isopropyl-6-methylphenyl)-2-nitrobenzamide can induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(2-isopropyl-6-methylphenyl)-2-nitrobenzamide has been shown to have a range of biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, N-(2-isopropyl-6-methylphenyl)-2-nitrobenzamide has also been found to inhibit cell migration and invasion, suggesting that it may have potential as an anti-metastatic agent. The compound has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-isopropyl-6-methylphenyl)-2-nitrobenzamide is its specificity for the BCL-2 protein. This makes it a valuable tool for studying the role of BCL-2 in cancer cell survival and for developing new cancer therapies. However, like many small molecule inhibitors, N-(2-isopropyl-6-methylphenyl)-2-nitrobenzamide has limitations in terms of its bioavailability and toxicity. These factors must be carefully considered when designing experiments using N-(2-isopropyl-6-methylphenyl)-2-nitrobenzamide.
Zukünftige Richtungen
There are several future directions for research on N-(2-isopropyl-6-methylphenyl)-2-nitrobenzamide. One area of interest is the development of combination therapies that incorporate N-(2-isopropyl-6-methylphenyl)-2-nitrobenzamide with other cancer drugs to enhance its effectiveness. Another area of research is the development of new analogs of N-(2-isopropyl-6-methylphenyl)-2-nitrobenzamide with improved bioavailability and toxicity profiles. Finally, further studies are needed to fully understand the mechanism of action of N-(2-isopropyl-6-methylphenyl)-2-nitrobenzamide and its potential use in the treatment of cancer.
Synthesemethoden
The synthesis of N-(2-isopropyl-6-methylphenyl)-2-nitrobenzamide involves a multi-step process that starts with the reaction between 2-nitrobenzoyl chloride and 2-isopropyl-6-methylphenol in the presence of a base. The resulting product is then further reacted with various reagents to obtain the final compound. The synthesis of N-(2-isopropyl-6-methylphenyl)-2-nitrobenzamide has been optimized to yield a high purity compound suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(2-isopropyl-6-methylphenyl)-2-nitrobenzamide has been extensively studied for its potential use in cancer therapy. The compound has shown promising results in preclinical studies, demonstrating its ability to induce apoptosis (programmed cell death) in cancer cells. N-(2-isopropyl-6-methylphenyl)-2-nitrobenzamide has been found to be effective against a range of cancer types, including breast, lung, and pancreatic cancer.
Eigenschaften
IUPAC Name |
N-(2-methyl-6-propan-2-ylphenyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-11(2)13-9-6-7-12(3)16(13)18-17(20)14-8-4-5-10-15(14)19(21)22/h4-11H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYVWRUXSAXPPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methyl-6-(propan-2-yl)phenyl]-2-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-dimethyl-2-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5726871.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(ethylthio)-N-methylbenzamide](/img/structure/B5726872.png)


![5-chloro-2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5726894.png)
![N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B5726907.png)

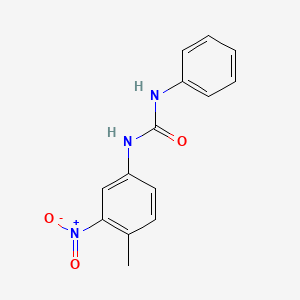

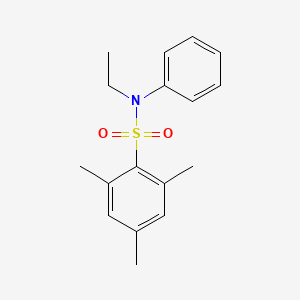
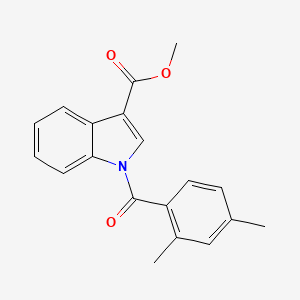
![N-(2-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5726941.png)

